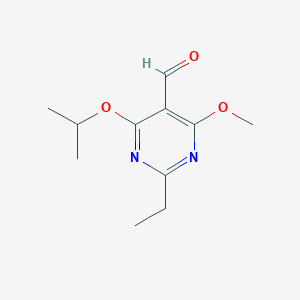
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde typically involves the selective displacement of functional groups on a pyrimidine ring. One common method is the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another strategy involves regioselective dechlorination of 2,4-dichloropyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce aldehyde groups to alcohols.
Substitution: This reaction can replace functional groups on the pyrimidine ring with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of nucleotides and nucleic acids.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids, potentially affecting processes like DNA replication and transcription. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-Ethyl-4-isopropoxy-6-methylpyrimidine: Similar structure but lacks the methoxy and aldehyde groups.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Contains amino and dichloro groups instead of ethyl and isopropoxy groups.
Uniqueness
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
2-ethyl-4-methoxy-6-propan-2-yloxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H16N2O3/c1-5-9-12-10(15-4)8(6-14)11(13-9)16-7(2)3/h6-7H,5H2,1-4H3 |
InChIキー |
KEQCPFXTHICVQT-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(C(=N1)OC(C)C)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)
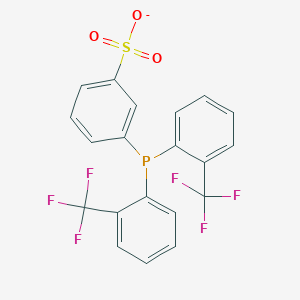


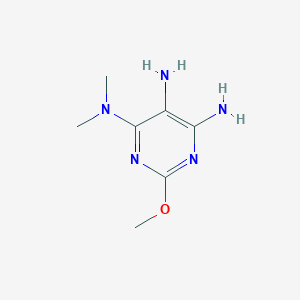
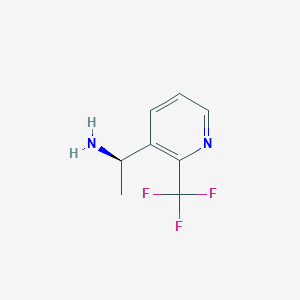

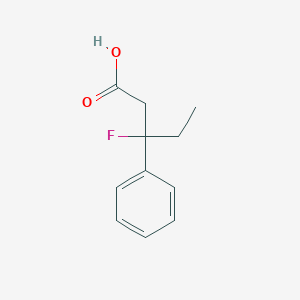
![5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13108545.png)
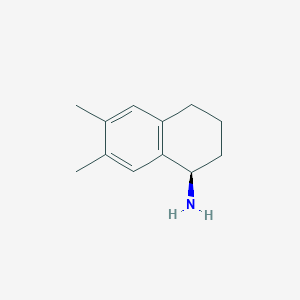
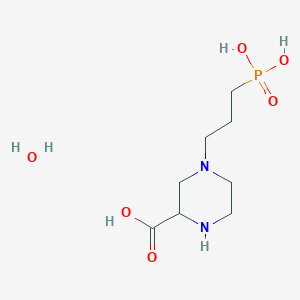

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)

